molecular formula C16H15NO5 B14322640 Methyl [4-(benzyloxy)-3-nitrophenyl]acetate CAS No. 103574-48-7

Methyl [4-(benzyloxy)-3-nitrophenyl]acetate

Cat. No.: B14322640
CAS No.: 103574-48-7
M. Wt: 301.29 g/mol
InChI Key: MYIPDGQZJGIAJD-UHFFFAOYSA-N
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Description

Methyl [4-(benzyloxy)-3-nitrophenyl]acetate is an organic compound with a complex structure that includes a benzyloxy group, a nitro group, and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [4-(benzyloxy)-3-nitrophenyl]acetate typically involves multiple steps. One common method starts with the nitration of a benzyloxy-substituted aromatic compound, followed by esterification. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated control systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl [4-(benzyloxy)-3-nitrophenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The benzyloxy group can be replaced with other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Reduction: Acidic or basic hydrolysis conditions are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include amines, carboxylic acids, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl [4-(benzyloxy)-3-nitrophenyl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl [4-(benzyloxy)-3-nitrophenyl]acetate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl [4-(methoxy)-3-nitrophenyl]acetate
  • Methyl [4-(ethoxy)-3-nitrophenyl]acetate
  • Methyl [4-(propoxy)-3-nitrophenyl]acetate

Uniqueness

Methyl [4-(benzyloxy)-3-nitrophenyl]acetate is unique due to the presence of the benzyloxy group, which can significantly influence its reactivity and interactions compared to other similar compounds.

Properties

CAS No.

103574-48-7

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

methyl 2-(3-nitro-4-phenylmethoxyphenyl)acetate

InChI

InChI=1S/C16H15NO5/c1-21-16(18)10-13-7-8-15(14(9-13)17(19)20)22-11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3

InChI Key

MYIPDGQZJGIAJD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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